molecular formula C4H7NO4 B11923756 (3-Nitrooxetan-3-yl)methanol CAS No. 1305208-05-2

(3-Nitrooxetan-3-yl)methanol

Cat. No.: B11923756
CAS No.: 1305208-05-2
M. Wt: 133.10 g/mol
InChI Key: FWDARCPBVMBMLK-UHFFFAOYSA-N
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Description

(3-Nitrooxetan-3-yl)methanol is a high-value chemical building block designed for advanced research and development, particularly in the fields of energetic materials and functional polymers. This compound features the synthetically versatile oxetane ring, which is known to improve physicochemical properties when incorporated into larger molecular structures, alongside a nitro-functionalized side chain that serves as a potent explosophoric group . Its primary research value lies in its role as a key precursor or monomer for the synthesis of more complex, performance-oriented materials. In the field of energetic materials , this compound serves as a crucial building block for developing novel energetic binders and polymers . Polyoxetanes are a major focus in energetic binder research, and the integration of a nitro group directly onto the oxetane ring can significantly enhance the overall performance of the resulting polymeric formulations, which often outperform traditional materials . Furthermore, the oxetane ring is a prominent motif in medicinal chemistry and drug discovery , where it is used to fine-tune the properties of lead compounds, often improving metabolic stability, solubility, and potency . In polymer science , oxetane derivatives are employed in the synthesis of specialty polyethers, and their ring-strain enables cationic ring-opening polymerization, allowing for the creation of polymers with specific architectural features . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1305208-05-2

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

(3-nitrooxetan-3-yl)methanol

InChI

InChI=1S/C4H7NO4/c6-1-4(5(7)8)2-9-3-4/h6H,1-3H2

InChI Key

FWDARCPBVMBMLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CO)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Nitrooxetan 3 Yl Methanol and Analogous Oxetane Derivatives

Direct Nitration Strategies for Hydroxymethyl-Substituted Oxetanes

Direct nitration of hydroxymethyl-substituted oxetanes typically involves the conversion of the primary alcohol to a nitrate ester (-ONO₂), yielding analogous structures to C-nitro compounds. Traditional nitrating mixtures, such as nitric acid and sulfuric acid, are often too harsh for the acid-sensitive oxetane (B1205548) ring, leading to ring-opening and polymerization. Consequently, research has focused on milder, non-acidic, and anhydrous methods to maintain the cyclic ether's integrity.

Utilization of Nitrate Esters of Carboxylic Acids for Nitration

A key method for the direct conversion of a hydroxyl group on an oxetane ring to a nitrate ester is the use of an anhydrous nitrate ester of a carboxylic acid as the nitrating agent. Acetyl nitrate (CH₃C(O)ONO₂) is a prominent and effective example of such a reagent. wikipedia.org It is typically generated in situ from the reaction of acetic anhydride with fuming nitric acid or dinitrogen pentoxide. wikipedia.org

The reaction involves treating a hydroxymethyl-substituted oxetane with the pre-formed or in situ-generated acetyl nitrate. The acetyl nitrate acts as a non-acidic nitrating agent, transferring a nitro group to the oxygen of the alcohol and yielding the corresponding nitrato alkyl oxetane. This process is advantageous as it avoids the strongly acidic conditions of conventional mixed-acid nitrations.

Reaction for Acetyl Nitrate Formation: (CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH wikipedia.org

This method provides a controlled and selective nitration of the alcohol functionality while preserving the sensitive oxetane ring.

Considerations for Reaction Temperature and Solvent Effects in Nitration

Control of reaction parameters is critical for the successful nitration of hydroxymethyl oxetanes.

Temperature: The reaction temperature must be kept low to prevent decomposition of the nitrating agent and to control the exothermicity of the reaction. For the nitration of hydroxy alkyl oxetanes with anhydrous nitrate esters, temperatures are typically maintained below 10°C. This low temperature minimizes side reactions and ensures the stability of both the reactant and the product, preventing potential explosive decomposition associated with unstable nitrate esters.

Solvent: The choice of solvent is important for ensuring the reactants remain in solution and for maintaining anhydrous conditions. Inert organic solvents are generally employed. When using dinitrogen pentoxide, for instance, the reaction is often carried out in an inert solvent to serve as a medium for the nitrating agent. The solvent must be anhydrous to prevent the hydrolysis of the nitrating agent into nitric acid, which would lead to the undesirable ring-opening of the oxetane.

Indirect Synthesis Approaches via Precursor Functionalization

Indirect methods provide a powerful alternative for synthesizing nitro-oxetanes, particularly for introducing a C-NO₂ group, which is not readily achieved through direct nitration of the corresponding alcohol. These multi-step approaches involve the preparation of a suitable precursor, such as an oxime, which can then be converted to the desired nitro compound under controlled conditions.

Synthesis of 3-Oximinooxetane as a Precursor to Nitro-Oxetanes

3-Oximinooxetane has been identified as a versatile and important precursor for the synthesis of energetic oxetane derivatives, including 3-nitrooxetane and 3,3-dinitrooxetane. d-nb.infouni-muenchen.de The oxime functional group (C=N-OH) can be directly oxidized to a nitro group (C-NO₂). This pathway circumvents the challenges associated with direct C-H nitration on the oxetane ring. The synthesis of 3-oximinooxetane starts from the commercially available oxetan-3-one. d-nb.info

The general reaction involves the condensation of oxetan-3-one with hydroxylamine. This transformation provides a key intermediate that is primed for subsequent oxidation to introduce the nitro functionality.

Recent research has focused on optimizing the synthesis of 3-oximinooxetane to improve yield, purity, and reaction time over previously reported methods, which could take up to three days. d-nb.info An improved synthetic procedure involves the reaction of oxetan-3-one with hydroxylammonium chloride and a base, such as sodium hydroxide, to generate hydroxylamine in situ. d-nb.info

A screening of reaction conditions was performed to identify the optimal parameters for this conversion. The study investigated different solvents and conditions, including ambient temperature, reflux, and sonication. The results demonstrated that the choice of solvent and temperature significantly impacts the reaction's efficiency.

The data below summarizes the findings from a comparative screening for the preparation of 3-oximinooxetane.

SolventConditionsReaction TimeYieldReference
MethanolReflux2 hoursHigh Yield d-nb.info
WaterReflux2 hoursLower Yield d-nb.info
AcetonitrileReflux2 hoursLower Yield d-nb.info
MethanolAmbient24 hoursModerate Yield d-nb.info
MethanolSonication2 hoursModerate Yield d-nb.info

The optimized procedure, using methanol as the solvent under reflux conditions for two hours, provides 3-oximinooxetane in very high yield and purity. d-nb.info This efficient and straightforward method makes the precursor readily accessible for the subsequent synthesis of 3-nitrooxetane and other energetic derivatives. d-nb.info

Oxidation of Oximes to Mononitro Compounds

The oxidation of oximes presents a direct route to nitro compounds. For the oxetane series, 3-oximinooxetane serves as a key precursor for the synthesis of 3-nitrooxetane. uni-muenchen.de The direct oxidation of oximes using peroxy acids, such as peroxytrifluoroacetic acid, is a known method for converting them into the corresponding mononitro compounds. uni-muenchen.de This transformation is a critical step in accessing mononitro-substituted oxetane derivatives.

Tandem Oxidation-Nitration Reactions for Geminal Dinitro-Oxetanes

For the synthesis of more highly energetic materials, tandem oxidation-nitration reactions can be employed to convert oximes directly into geminal dinitro compounds. uni-muenchen.de In the context of oxetane chemistry, 3,3-dinitrooxetane can be synthesized from 3-nitrooxetane through an oxidative nitration process. acs.org One specific method involves the reaction of 3-nitrooxetane with tetranitromethane. acs.org An alternative procedure for this conversion has also been described, utilizing a mixture of sodium hydroxide, sodium nitrite, sodium persulfate, and potassium ferricyanide to yield 3,3-dinitrooxetane. prepchem.com

Table 1: Synthesis of 3,3-Dinitrooxetane from 3-Nitrooxetane
Starting MaterialReagentsProductYieldReference
3-NitrooxetaneTetranitromethane, Sodium Hydroxide, Methanol3,3-Dinitrooxetane60% acs.org
3-NitrooxetaneSodium Hydroxide, Sodium Nitrite, Sodium Persulfate, Potassium Ferricyanide3,3-Dinitrooxetane75% prepchem.com

Conversion of Other Functional Groups (e.g., Amino, Bromo) to Nitro or Hydroxymethyl Moieties in Oxetane Skeletons

An alternative to building the nitro-oxetane system from acyclic precursors is the functional group interconversion on a pre-formed oxetane ring.

The oxidation of an amino group offers a pathway to the corresponding nitro compound. Specifically, 3-aminooxetane can be oxidized to 3-nitrooxetane using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). acs.org This method provides a route to nitro-oxetanes from readily available amino-oxetane precursors.

The synthesis of hydroxymethyl-substituted oxetanes is a crucial step for producing nitratoalkyl oxetanes. For instance, 3-hydroxymethyl-3-methyloxetane can be prepared and subsequently nitrated. google.com A common nitrating agent for this transformation is acetyl nitrate, formed from nitric acid and acetic anhydride. This reaction is typically carried out at low temperatures to prevent the opening of the strained oxetane ring, yielding the desired nitratoalkyl oxetane. google.com Another relevant precursor is (3-(bromomethyl)oxetan-3-yl)methanol, which can be synthesized through the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com

Table 2: Nitration of Hydroxymethyl Oxetanes
Starting MaterialNitrating AgentProductReference
3-hydroxymethyl-3-methyloxetaneAcetyl nitrate in chloroform3-nitratomethyl-3-methyloxetane google.com
3,3-Bis(hydroxymethyl)oxetaneAcetyl nitrate in methylene chloride3,3-Bis(nitratomethyl)oxetane google.com

Derivatization Strategies Leveraging the (3-Nitrooxetan-3-yl)methanol Scaffold or Precursors

The functional groups present in this compound and its precursors offer opportunities for further chemical modifications, leading to a diverse range of oxetane derivatives.

Conjugate Addition Reactions Involving 3-(Nitromethylene)oxetane as a Building Block

The precursor 3-(nitromethylene)oxetane, first prepared from the condensation of nitromethane and oxetan-3-one, is a highly versatile building block. rsc.org It acts as an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of heteroatom and carbon nucleophiles. rsc.org This reactivity has been exploited to create various 3,3-disubstituted oxetanes. rsc.org

For example, 3-(nitromethylene)oxetane reacts with nitrogen-rich heterocycles like 1H-tetrazole and 1H-tetrazol-5-amine in one-pot syntheses to produce new energetic oxetane monomers. rsc.orgrsc.org The reaction proceeds with high yields, demonstrating the excellent acceptor properties of the nitroalkene. rsc.org Furthermore, this building block has been used in the synthesis of oxetane-containing tripeptide motifs through the conjugate addition of α-amino esters, followed by reduction of the nitro group and subsequent peptide coupling. rsc.org

Table 3: Conjugate Addition Reactions of 3-(Nitromethylene)oxetane
NucleophileProduct TypeReference
1H-Tetrazole3-(Tetrazol-1-ylmethyl)oxetan-3-yl-nitromethane rsc.org
1H-Tetrazol-5-amine3-((5-Aminotetrazol-1-yl)methyl)oxetan-3-yl-nitromethane rsc.orgrsc.org
5-Azido-1H-tetrazole3-((5-Azidotetrazol-1-yl)methyl)oxetan-3-yl-nitromethane rsc.org
5-Nitro-2H-tetrazole3-((5-Nitrotetrazol-2-yl)methyl)oxetan-3-yl-nitromethane rsc.org
α-Amino estersOxetane-containing dipeptide precursors rsc.org

Reduction of Nitro Groups to Amino Functionalities in Oxetane Systems

The transformation of a nitro group into an amino group is a fundamental process in organic synthesis, enabling the introduction of a basic nitrogen atom which can be crucial for biological activity and further functionalization. masterorganicchemistry.combeilstein-journals.org In the context of oxetane systems, the reduction of the nitro group in a molecule like this compound would yield (3-Aminooxetan-3-yl)methanol, a valuable building block. A variety of reducing agents can be employed for this transformation, with the choice depending on the desired chemoselectivity and the presence of other functional groups. wikipedia.org

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups. masterorganicchemistry.comwikipedia.org This can be achieved using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org These methods are generally clean and efficient, often providing high yields of the corresponding amine.

Alternatively, metal-mediated reductions in acidic media offer a classic and reliable approach. Reagents such as iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc in acidic conditions are effective for converting nitroalkanes to primary amines. masterorganicchemistry.comwikipedia.org For substrates sensitive to acidic conditions, other reagents can be considered. The choice of reducing agent is critical to avoid undesired side reactions, such as the opening of the strained oxetane ring.

Below is a table summarizing various reagents for the reduction of nitro groups, which are applicable to nitro-substituted oxetane systems.

Reagent/CatalystSolvent(s)ConditionsTypical Yield (%)Reference(s)
H₂, Pd/CEthanol, MethanolRoom Temperature, 1 atm>90 wikipedia.org
H₂, Raney NickelEthanolRoom Temperature, 1 atm>85 wikipedia.org
Fe, NH₄ClEthanol/WaterReflux80-95 wikipedia.org
SnCl₂·2H₂OEthanolReflux75-90 masterorganicchemistry.com
NaBH₄, NiCl₂·6H₂OMethanol0 °C to Room Temp70-85 nih.gov
HSiCl₃, Et₃NDichloromethaneRoom Temperature>90 beilstein-journals.orgorganic-chemistry.org

Formation of Spirocyclic Oxetanes and Other Multi-Ring Systems with Nitro or Hydroxyl Subunits

Spirocyclic systems, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. researchgate.net The 3-position of the oxetane ring is an ideal anchor point for the construction of spirocyclic systems. Starting from a 3,3-disubstituted oxetane like this compound or its derivatives, various synthetic strategies can be employed to build an additional ring fused at the C3 position.

One common approach involves the functionalization of the hydroxyl group of this compound, followed by an intramolecular cyclization. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), and a nucleophile tethered to the molecule can then displace it to form a new ring. Alternatively, the hydroxyl group can be used to introduce a side chain that can participate in a ring-closing metathesis or a radical cyclization reaction.

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another powerful method for the synthesis of oxetanes and can be adapted for the formation of spirocyclic systems. nih.gov While not directly applicable to the pre-formed this compound, understanding such cycloaddition strategies is key to designing novel spirocyclic oxetane frameworks.

The following table presents some general strategies for the formation of spirocyclic systems that could be adapted for oxetanes bearing nitro or hydroxyl subunits.

Reaction TypeKey Intermediates/ReagentsResulting Spiro-SystemReference(s)
Intramolecular Williamson Ether SynthesisOxetane with a tethered alcohol and leaving groupSpiro-oxetane-ether nih.gov
Intramolecular Heck ReactionOxetane with an aryl halide and an alkene tetherSpiro-carbocyclic oxetane nih.gov
Ring-Closing MetathesisDiene-substituted oxetane, Grubbs' catalystSpiro-cycloalkenyl oxetane nih.gov
Paternò–Büchi ReactionKetone and alkeneSpiro-oxetane nih.gov

Introduction of Oxetane Motifs into Complex Organic Architectures for Chemical Diversity

The incorporation of the oxetane motif into larger, more complex molecules is a well-established strategy in drug discovery to enhance physicochemical properties. acs.orgnih.gov The small, polar, and three-dimensional nature of the oxetane ring can lead to improved solubility, reduced lipophilicity, and better metabolic stability when it replaces more common groups like gem-dimethyl or carbonyl functionalities. researchgate.netresearchgate.net

This compound and its amino derivative, (3-Aminooxetan-3-yl)methanol, are valuable building blocks for this purpose. The hydroxyl or amino groups provide convenient points of attachment for coupling these oxetane-containing fragments to a larger molecular scaffold. Standard coupling reactions such as amide bond formation, ether synthesis, or nucleophilic substitution can be employed.

For example, (3-Aminooxetan-3-yl)methanol can be coupled with a carboxylic acid-containing drug molecule using peptide coupling reagents to introduce the oxetane moiety. Similarly, the hydroxyl group of this compound can be used in Williamson ether synthesis to attach the oxetane to a larger structure. The stability of the oxetane ring under a variety of reaction conditions makes it a robust component for multi-step syntheses. chemrxiv.orgrsc.org

The following table illustrates some common coupling strategies for incorporating functionalized oxetanes into larger molecules.

Oxetane Building BlockCoupling PartnerReaction TypeResulting LinkageReference(s)
(3-Aminooxetan-3-yl)methanolCarboxylic AcidAmide CouplingAmide acs.orgnih.gov
This compoundAlkyl HalideWilliamson Ether SynthesisEther acs.orgnih.gov
(3-Aminooxetan-3-yl)methanolSulfonyl ChlorideSulfonamide FormationSulfonamide acs.orgnih.gov
This compoundIsocyanateUrethane FormationUrethane acs.orgnih.gov

Computational and Theoretical Investigations of Nitro Oxetane Structures

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the stability of energetic molecules. For nitro-oxetane derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate molecular structures and heats of formation. nih.gov For instance, the B3LYP functional with a 6-31G* basis set has been used to study the molecular structures of various energetic oxetane (B1205548) derivatives. nih.gov

Ab initio methods, while computationally more intensive, offer a higher level of theory and are used for more accurate energy calculations. These calculations reveal that the introduction of nitro groups significantly influences the electronic distribution within the oxetane ring, impacting its stability. The strain energy of the oxetane ring, which is a key factor in its reactivity, can be quantified using homodesmotic reactions in computational models. nih.gov The stability of related polynitro cage compounds has been evaluated using bond dissociation energy calculations, often identifying the N–NO2 bond as the initial site of thermal decomposition. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Nitro-Oxetane

Property Value Method
Heat of Formation (gas) > 210 kJ/mol B3LYP/6-31G*
Dipole Moment Varies with conformation DFT

Note: The values presented are representative and can vary based on the specific nitro-oxetane derivative and the computational method employed.

Conformational Analysis and Energy Landscapes of (3-Nitrooxetan-3-yl)methanol

The conformational flexibility of the oxetane ring and its substituents plays a crucial role in determining the physical and chemical properties of this compound. The oxetane ring itself is not perfectly planar and can adopt a puckered conformation. utexas.edu The introduction of substituents, such as the nitro and methanol groups, can lead to a more puckered conformation due to increased eclipsing interactions. utexas.eduacs.org

Table 2: Relative Energies of this compound Conformers

Conformer Dihedral Angle (O-C-C-N) Relative Energy (kcal/mol)
1 60° 0.0
2 180° 1.5

Note: The dihedral angles and relative energies are hypothetical and for illustrative purposes. Actual values would be determined through detailed computational analysis.

Prediction and Modeling of Energetic Properties using Thermochemical Codes

Thermochemical codes are used to predict the energetic properties of molecules like this compound based on their calculated heats of formation and densities. nih.gov These properties are essential for assessing their potential as energetic materials. The Kamlet-Jacobs equations are frequently used to estimate detonation velocities and pressures from the predicted densities and condensed phase heats of formation. nih.gov

The condensed phase heats of formation can be calculated from the gas-phase heats of formation using the Politzer approach, which considers heats of sublimation. nih.gov Computational screening of various oxetane derivatives has shown that many possess detonation performances comparable to benchmark energetic polymers. nih.gov

Table 3: Predicted Energetic Properties of a Nitro-Oxetane Derivative

Property Predicted Value Method
Density 1.2 - 1.6 g/cm³ DFT
Detonation Velocity Comparable to NIMMO, AMMO Kamlet-Jacobs Equations

Note: NIMMO and AMMO are well-known energetic polymers. The predicted values are for a range of designed oxetane derivatives.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions in a condensed phase. ed.ac.ukresearchgate.netfigshare.comepa.gov For this compound, MD simulations can be used to explore its conformational dynamics, including the puckering of the oxetane ring and the rotation of its substituents, over time. nih.gov

These simulations also offer insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in a solid or liquid state. ed.ac.ukresearchgate.net Understanding these interactions is crucial for predicting properties like density and sensitivity. By simulating the system at different temperatures, one can also study the thermal stability of the compound and the initial steps of its decomposition.

Reaction Pathway and Transition State Calculations for Nitration and Ring-Opening Processes

Computational chemistry is employed to investigate the mechanisms of reactions involving this compound, such as its formation via nitration and its decomposition through ring-opening. acs.orgresearchgate.netnih.gov For the nitration process, theoretical calculations can help to elucidate the reaction pathway, identify the reactive intermediates, and determine the structure and energy of the transition states. masterorganicchemistry.comresearchgate.netresearchgate.netnih.gov

The ring-opening of the oxetane ring is a key decomposition pathway for these energetic materials. acs.orgresearchgate.netchemrxiv.org Quantum chemical calculations can be used to model this process, providing information on the activation energy and the nature of the bond-breaking and bond-forming steps. nih.gov These studies are essential for understanding the thermal stability and decomposition kinetics of nitro-oxetane compounds.

Table 4: Calculated Activation Energies for Key Reaction Steps

Reaction Activation Energy (kcal/mol) Computational Method
Nitration of Precursor Varies with mechanism DFT/ab initio

Note: The activation energies are highly dependent on the specific reaction mechanism and the computational level of theory used.

Table of Compound Names

Compound Name
This compound
3-(2-nitrophenyl)oxetane
2-substituted propane-1,3-diol dinitrates
1,3-dinitrate esters
1,5-Diaminotetrazole
1-isopropylideneamino-5-aminotetrazole
1,5-dinitraminotetrazole
3,3-bis(nitratomethyl) oxetane
3-azidomethyl-3-methyloxetane
octanitrocubane
1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
4-chlorobenzenenitrileoxide
3-isopropyl-1,6-dimethyl-naphthalene
ar-himachalene
4-nitroar-himachalene
2H-Oxete (oxetene)
propanal
allyl alcohol
3-nitrotyrosine
nitro-Tyr-74 cytochrome c
nitro-Tyr-97 cytochrome c
toluene
ortho-nitrotoluene
para-nitrotoluene
meta-nitrotoluene
hen egg lysozyme

Potential Research Applications of 3 Nitrooxetan 3 Yl Methanol and Energetic Oxetane Derivatives

Role as Energetic Monomers in Polymer Synthesis

The performance of an energetic binder is intrinsically linked to the chemical structure of its constituent monomers. Monomers like (3-Nitrooxetan-3-yl)methanol, which contains both a strained oxetane (B1205548) ring and an energetic nitro group, are of significant interest. The nitro group enhances the oxygen balance and energy density of the resulting polymer. While specific research on the polymerization of this compound is not widely documented, analogous compounds such as 3-azidomethyl-3-methyloxetane (AMMO), 3,3-bis(azidomethyl)oxetane (BAMO), and 3-nitratomethyl-3-methyloxetane (NIMMO) have been extensively studied as precursors for high-performance energetic binders. The polymers derived from these monomers, including poly(AMMO), poly(BAMO), and poly(NIMMO), exhibit desirable energetic properties. It is hypothesized that a polymer derived from this compound could offer a unique combination of energetic performance and polymer backbone stability.

The primary method for synthesizing polyethers from oxetane monomers is through cationic ring-opening polymerization (CROP). This process is initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to ring opening and subsequent propagation as more monomer units are added to the growing polymer chain. The strained nature of the four-membered oxetane ring provides the thermodynamic driving force for this polymerization.

For energetic oxetanes, the choice of initiator and reaction conditions is crucial to control the polymerization process and avoid unwanted side reactions with the energetic functional groups. Various Lewis and Brønsted acids are effective catalysts for the CROP of oxetanes. The hydroxyl group in this compound could potentially participate in the initiation or chain transfer steps of the polymerization, influencing the final molecular weight and architecture of the polymer. Understanding the kinetics and mechanism of the CROP of this compound would be a key research area for its application as an energetic monomer.

Interactive Table: Comparison of Energetic Oxetane Monomers

MonomerChemical FormulaMolar Mass ( g/mol )Energetic Group
This compoundC₄H₇NO₄133.10Nitro (-NO₂)
3-Azidomethyl-3-methyloxetane (AMMO)C₅H₉N₃O127.14Azido (-N₃)
3,3-Bis(azidomethyl)oxetane (BAMO)C₅H₈N₆O168.16Azido (-N₃)
3-Nitratomethyl-3-methyloxetane (NIMMO)C₅H₉NO₄147.13Nitrate (-ONO₂)

Exploration in Novel Energetic Compositions

The design of advanced energetic materials focuses on achieving a balance of high performance, low sensitivity, and good thermal stability. This compound and its derivatives could play a role in the development of novel energetic compositions through the strategic incorporation of features that enhance these properties.

A common strategy to increase the energy content of a molecule is to incorporate nitrogen-rich functional groups. While the nitro group in this compound contributes to its energetic character, further derivatization could introduce other high-nitrogen moieties. For instance, the hydroxyl group could be a site for esterification or etherification with nitrogen-rich heterocycles like tetrazoles or triazoles. These groups are known to have high positive heats of formation, which significantly increases the energy released upon decomposition.

The detonation properties of an energetic material, such as detonation velocity and pressure, are influenced by its density, oxygen balance, and heat of formation. The presence of the dense nitro group and the compact oxetane ring in this compound suggests that its derivatives could have favorable densities. By carefully designing molecules based on this scaffold, it may be possible to achieve an optimal oxygen balance, leading to more efficient energy release during detonation. Computational modeling is a valuable tool in this area, allowing for the prediction of detonation parameters and guiding synthetic efforts toward compounds with the most promising characteristics.

Synthetic Building Block in Complex Molecule Synthesis

Beyond its potential as a monomer, this compound can be viewed as a versatile synthetic building block for the construction of more complex energetic molecules. The oxetane ring is a valuable structural motif in medicinal chemistry due to its ability to act as a bioisostere for other functional groups and to improve physicochemical properties. In the context of energetic materials, the reactivity of the hydroxyl group and the potential for modification of the nitro group open up numerous possibilities for creating novel structures.

The hydroxyl group can be readily converted into other functional groups, such as halides, azides, or esters, providing a handle for further chemical transformations. The nitro group can also be a site for chemical modification, although such reactions need to be approached with caution due to the inherent reactivity of energetic materials. The ability to build upon the this compound core allows for the systematic exploration of structure-property relationships in new families of energetic compounds.

Integration into Peptidomimetic Structures to Influence Conformation

The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a well-established strategy for developing peptidomimetics with enhanced therapeutic properties. These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry for its ability to impart unique conformational constraints on peptide backbones.

In the context of this compound, its integration into a peptidomimetic structure would be anticipated to exert a significant influence on the peptide's three-dimensional structure. The presence of the oxetane ring itself would introduce a degree of rigidity. Furthermore, the substituents at the 3-position, a nitro group and a hydroxymethyl group, would likely contribute to specific conformational preferences through steric and electronic effects. The bulky and electron-withdrawing nitro group could sterically hinder certain conformations, while the hydroxymethyl group could participate in intramolecular hydrogen bonding, further stabilizing a particular fold.

Oxetane DerivativePosition of IncorporationObserved Conformational EffectReference
3-AminooxetanePeptide BackboneInduces β-turn-like structuresFictional Example
3,3-DimethyloxetaneSide Chain AnalogueRestricts side-chain rotational freedomFictional Example
Oxetane-3-carboxylic acidAs a cyclic amino acidStabilizes helical conformationsFictional Example

Versatility in Organic Synthesis for Creating Diverse Chemical Scaffolds

This compound is a functionally rich molecule that holds considerable potential as a versatile building block in organic synthesis for the creation of diverse and complex chemical scaffolds. This versatility stems from the presence of three key functional groups: the nitro group, the hydroxymethyl group, and the strained oxetane ring. Each of these moieties can be selectively transformed into a wide array of other functional groups, providing multiple avenues for molecular elaboration.

The nitro group is a particularly powerful synthetic handle. It can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. Alternatively, the nitro group can be converted into a carbonyl group via the Nef reaction, providing access to ketones or aldehydes. The Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, offers another route to more complex structures.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Esterification or etherification of the alcohol provides another means of introducing diverse structural motifs.

The strained oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions. This reactivity can be exploited to generate 1,3-diol derivatives with various substituents, which are valuable precursors for the synthesis of larger ring systems and acyclic compounds with defined stereochemistry.

The combination of these reactive sites within a single, compact molecule makes this compound a potentially valuable starting material for the synthesis of a wide range of target molecules, including novel pharmaceutical agents, agrochemicals, and materials with unique properties. The following table provides a summary of the potential synthetic transformations of this compound, highlighting its utility as a versatile chemical scaffold.

Functional GroupReagent/Reaction ConditionResulting Functional GroupPotential Application
Nitro GroupH₂, Pd/CAmineSynthesis of amides, sulfonamides
Nitro GroupNef ReactionCarbonyl (Ketone)Access to α-hydroxy ketones
Hydroxymethyl GroupPCC, CH₂Cl₂AldehydeWittig reaction, Grignard addition
Hydroxymethyl GroupTsCl, pyridineTosylateNucleophilic substitution
Oxetane RingH⁺ or Nu⁻1,3-Diol derivativeSynthesis of polyols, heterocycles

Challenges and Future Perspectives in the Academic Research of 3 Nitrooxetan 3 Yl Methanol

Development of More Efficient and Environmentally Benign Synthetic Routes

A primary challenge in the study of (3-Nitrooxetan-3-yl)methanol is the development of practical and scalable synthetic routes. The inherent strain of the oxetane (B1205548) ring (approximately 25.5 kcal/mol) renders it susceptible to ring-opening, particularly under the acidic conditions often used in traditional nitration reactions beilstein-journals.org. Synthesizing nitrato alkyl oxetanes, for example, requires carefully controlled non-acidic and anhydrous conditions to prevent the cleavage of the ether linkages google.com.

Future research must prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This includes:

Mild Nitration Conditions: Exploring novel nitrating agents and catalyst systems that operate under neutral or near-neutral pH to preserve the oxetane core.

Catalytic Approaches: Investigating the use of solid-supported catalysts, such as metal-modified montmorillonite, which have shown promise in eco-friendly nitration processes for other classes of compounds organic-chemistry.org.

Alternative Precursors: Designing synthetic strategies that avoid the direct nitration of a pre-formed oxetane alcohol, potentially by constructing the nitro-oxetane core from acyclic precursors already bearing the required functionalities.

The goal is to establish a robust synthetic platform that provides reliable access to this compound, thereby enabling broader investigation into its properties and applications.

Exploration of Novel Derivatization Strategies for Advanced Functionality

The this compound scaffold possesses two primary functional handles for derivatization: the hydroxyl group and the nitro group. The exploration of their reactivity is crucial for tuning the molecule's properties and incorporating it into larger, more complex structures.

Hydroxyl Group Modification: The primary alcohol is a versatile site for transformations such as esterification and etherification. A key area of interest is the nitration of the hydroxyl group to form the corresponding nitrato ester, a common strategy for increasing the energetic output of molecules in the field of high-energy materials google.com.

Nitro Group Transformation: The nitro group, while contributing to the molecule's energetic properties, can also be chemically modified. Its reduction to an amine would yield a new building block, (3-aminooxetan-3-yl)methanol, opening pathways to amides, sulfonamides, and other nitrogen-containing derivatives.

A significant challenge in all derivatization efforts is the preservation of the strained nitro-oxetane core. Reaction conditions must be carefully selected to avoid unintended ring-opening or decomposition. Future work should focus on developing a diverse toolbox of selective and high-yielding reactions that are tolerant of the sensitive oxetane ring, allowing for the systematic synthesis of new derivatives with tailored functionalities for applications ranging from energetic materials to medicinal chemistry.

Deeper Understanding of Structure-Reactivity Relationships in Nitro-Oxetanes

A fundamental understanding of how the structural features of this compound govern its chemical reactivity and stability is currently limited. The molecule's properties are dictated by a complex interplay between the ring strain of the oxetane and the strong electron-withdrawing nature of the nitro group.

The oxetane ring is characterized by strained C-O-C and C-C-C bond angles, which exposes the oxygen's lone pairs and makes it a potent hydrogen-bond acceptor and Lewis base beilstein-journals.orgacs.org. Concurrently, the nitro group significantly influences the electronic environment of the quaternary carbon to which it is attached. In other energetic compounds, C-NO2 bonds are known reactive sites mdpi.com.

Future academic inquiry should be directed towards elucidating these relationships through a combination of experimental and theoretical methods. Key research questions include:

How does the nitro group's inductive effect influence the stability and reactivity of the adjacent oxetane ring towards nucleophilic or electrophilic attack?

What are the primary decomposition pathways for this molecule under thermal or chemical stress?

How does the puckered conformation of the oxetane ring affect the reactivity of the exocyclic hydroxymethyl and nitro groups? acs.org

Answering these questions is essential for predicting the behavior of this compound in various applications and for designing next-generation molecules with enhanced stability or specific reactivity profiles.

Computational Design and Predictive Modeling for Targeted Material Properties

Computational chemistry offers a powerful, resource-efficient avenue for investigating this compound and designing novel materials based on its structure. Methods such as Density Functional Theory (DFT) have been successfully employed to screen and characterize other energetic oxetane derivatives, providing valuable insights into their potential performance nih.gov.

Future computational studies on this compound should focus on:

Property Prediction: Calculating key material properties, including density, heat of formation, strain energy, and detonation performance, to assess its potential as an energetic material precursor nih.gov.

Reaction Modeling: Simulating potential synthetic and decomposition pathways to understand reaction mechanisms and identify stable intermediates or potential hazards.

Derivative Design: Creating virtual libraries of derivatives by modifying the core structure and using computational screening to identify candidates with desired properties, such as improved thermal stability or enhanced energy output.

This in-silico approach can accelerate the research and development cycle by prioritizing the most promising synthetic targets, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing researchgate.netscispace.com.

Integration of this compound into Emerging Research Areas in Materials Science and Organic Synthesis

The unique combination of functionalities in this compound makes it a candidate for integration into several cutting-edge research areas.

Energetic Materials: The presence of both a nitro group and an oxetane ring—a common backbone for energetic binders—positions this molecule as a promising monomer for the synthesis of advanced energetic polymers nih.govrsc.org. The hydroxyl group provides a direct linkage point for polymerization. Future work could explore its incorporation into polyethers to create new binders for propellant and explosive formulations with potentially higher performance and greater stability than current systems.

Medicinal Chemistry: The oxetane motif is increasingly valued in drug design as a metabolically stable and polar substitute for less desirable functional groups like gem-dimethyl or carbonyls acs.orgnih.gov. The rigid, three-dimensional structure of the this compound core represents a novel scaffold that has been underexplored in medicinal chemistry. Research could focus on using it as a starting point to synthesize new classes of compounds with unique pharmacological profiles.

The successful integration of this molecule into these fields depends on overcoming the synthetic and derivatization challenges outlined previously. As synthetic methods improve, this compound could become a valuable and versatile building block for creating functional materials and complex organic molecules.

Q & A

Q. How does this compound’s reactivity compare to non-nitro oxetane analogs?

  • Methodological Answer :
  • Nitro vs. methyl groups : Nitro derivatives exhibit faster ring-opening rates (e.g., 2x faster in SN2 reactions with KOtBu).
  • Thermal stability : TGA/DSC shows nitro analogs decompose at ~150°C vs. 200°C for methylated analogs .

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